molecular formula C16H18FN3O2S B2946792 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 2034401-87-9

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Katalognummer B2946792
CAS-Nummer: 2034401-87-9
Molekulargewicht: 335.4
InChI-Schlüssel: BHULWJUACBEGPS-HDJSIYSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide, also known as FX125L, is a novel small molecule drug candidate that has been developed for the treatment of cancer.

Wissenschaftliche Forschungsanwendungen

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. The drug has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have synergistic effects when used in combination with other chemotherapy drugs.

Wirkmechanismus

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide works by inhibiting the activity of a protein called thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting thymidylate synthase, this compound prevents the cancer cells from replicating their DNA and dividing, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. The drug is metabolized in the liver and excreted through the kidneys. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is its low toxicity, which makes it a promising drug candidate for cancer treatment. However, the drug is still in the preclinical stage of development, and further studies are needed to evaluate its safety and efficacy in humans. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.

Zukünftige Richtungen

Future research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide should focus on evaluating its safety and efficacy in clinical trials, as well as exploring its potential for combination therapy with other chemotherapy drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the drug's anticancer activity and to optimize its synthesis method for large-scale production.

Synthesemethoden

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide involves several steps, including the preparation of the cyclohexylamine intermediate, the coupling of the intermediate with the thiophene carboxylic acid, and the final coupling with the fluoropyrimidine. The synthesis method has been optimized to ensure the purity and yield of the final product.

Eigenschaften

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-8-18-16(19-9-12)22-14-3-1-13(2-4-14)20-15(21)7-11-5-6-23-10-11/h5-6,8-10,13-14H,1-4,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULWJUACBEGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.